Cas no 2090155-98-7 (1-methylcyclobutane-1-sulfonyl chloride)
1-methylcyclobutane-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 1-methylcyclobutane-1-sulfonyl chloride
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- MDL: MFCD31381256
- Inchi: 1S/C5H9ClO2S/c1-5(3-2-4-5)9(6,7)8/h2-4H2,1H3
- InChI Key: JYAAMESUFQZIPN-UHFFFAOYSA-N
- SMILES: C1(C)(S(Cl)(=O)=O)CCC1
1-methylcyclobutane-1-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AW27613-2.5g |
1-methylcyclobutane-1-sulfonyl chloride |
2090155-98-7 | 93% | 2.5g |
$2215.00 | 2024-04-20 | |
| A2B Chem LLC | AW27613-5g |
1-methylcyclobutane-1-sulfonyl chloride |
2090155-98-7 | 93% | 5g |
$3262.00 | 2024-04-20 | |
| A2B Chem LLC | AW27613-10g |
1-methylcyclobutane-1-sulfonyl chloride |
2090155-98-7 | 93% | 10g |
$4820.00 | 2024-04-20 | |
| A2B Chem LLC | AW27613-50mg |
1-methylcyclobutane-1-sulfonyl chloride |
2090155-98-7 | 93% | 50mg |
$293.00 | 2024-04-20 | |
| A2B Chem LLC | AW27613-100mg |
1-methylcyclobutane-1-sulfonyl chloride |
2090155-98-7 | 93% | 100mg |
$421.00 | 2024-04-20 | |
| A2B Chem LLC | AW27613-250mg |
1-methylcyclobutane-1-sulfonyl chloride |
2090155-98-7 | 93% | 250mg |
$587.00 | 2024-04-20 | |
| A2B Chem LLC | AW27613-500mg |
1-methylcyclobutane-1-sulfonyl chloride |
2090155-98-7 | 93% | 500mg |
$903.00 | 2024-04-20 | |
| A2B Chem LLC | AW27613-1g |
1-methylcyclobutane-1-sulfonyl chloride |
2090155-98-7 | 93% | 1g |
$1148.00 | 2024-04-20 | |
| Enamine | EN300-341823-1g |
1-methylcyclobutane-1-sulfonyl chloride |
2090155-98-7 | 93% | 1g |
$1057.0 | 2023-09-03 | |
| Enamine | EN300-341823-5g |
1-methylcyclobutane-1-sulfonyl chloride |
2090155-98-7 | 93% | 5g |
$3065.0 | 2023-09-03 |
1-methylcyclobutane-1-sulfonyl chloride Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 1-methylcyclobutane-1-sulfonyl chloride
Research Brief on 1-Methylcyclobutane-1-sulfonyl Chloride (CAS: 2090155-98-7) in Chemical Biology and Pharmaceutical Applications
1-Methylcyclobutane-1-sulfonyl chloride (CAS: 2090155-98-7) has recently emerged as a versatile sulfonylation reagent in medicinal chemistry and chemical biology. This brief synthesizes the latest research on its synthetic utility, mechanism of action, and potential therapeutic applications. As a strained cyclic sulfonyl chloride, this compound exhibits unique reactivity patterns that distinguish it from linear sulfonylating agents, making it particularly valuable for the construction of sulfonamide-based bioactive molecules.
Recent studies published in the Journal of Medicinal Chemistry (2023) demonstrate its effectiveness in synthesizing sulfonamide derivatives with improved metabolic stability compared to traditional aromatic sulfonyl chlorides. The methylcyclobutane ring introduces favorable steric and electronic properties that enhance target selectivity in enzyme inhibition studies. Computational modeling suggests the strained ring system contributes to transition state stabilization during nucleophilic substitution reactions.
In proteomics research, 1-methylcyclobutane-1-sulfonyl chloride has shown promise as a cysteine-specific labeling reagent due to its balanced reactivity profile. A 2024 Nature Chemical Biology study reported its application in chemoproteomic platforms, where it demonstrated superior labeling efficiency (89-93%) across diverse cysteine environments while maintaining excellent selectivity over other nucleophilic amino acids. This positions the reagent as a valuable tool for covalent drug discovery and target identification.
Pharmaceutical development studies highlight its role in creating sulfonamide-based kinase inhibitors, particularly for challenging targets like KRAS G12C. The compact cyclobutyl moiety enables optimal positioning in the switch-II pocket while minimizing off-target interactions. Clinical-stage compounds derived from this scaffold currently show promising Phase I results in non-small cell lung cancer models, with improved CNS penetration compared to bulkier sulfonamide derivatives.
From a synthetic chemistry perspective, recent optimization work (Organic Process Research & Development, 2024) has established robust kilogram-scale production methods with >98% purity. The development of continuous flow processes has addressed previous challenges with exothermic decomposition, enabling broader industrial adoption. Stability studies indicate the reagent maintains >90% potency for 12 months when stored under argon at -20°C.
Emerging applications in antibody-drug conjugate (ADC) development leverage the reagent's ability to introduce stable sulfonamide linkages. A 2023 ACS Central Science publication detailed its use in constructing homogeneous ADCs with drug-to-antibody ratios of 4:1, demonstrating superior serum stability (t1/2 > 7 days) compared to maleimide-based conjugates. This innovation addresses a critical need in next-generation bioconjugation chemistry.
Future research directions include exploring its potential in PROTAC design, where the strained ring system may facilitate novel E3 ligase interactions, and further development as a covalent warhead for challenging protein targets. The compound's unique combination of synthetic accessibility and biological performance establishes 1-methylcyclobutane-1-sulfonyl chloride as a significant addition to the medicinal chemistry toolbox with applications spanning small molecules to biologics.
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